2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide
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Overview
Description
PNU-142372 is a nonpeptidic thiadiazole inhibitor of matrix metalloproteinases, specifically targeting stromelysin (MMP-3). This compound is known for its high selectivity and potency, making it a valuable tool in the study of matrix metalloproteinases and their role in various physiological and pathological processes .
Preparation Methods
The synthesis of PNU-142372 involves the incorporation of a penta-fluorophenylalanine into the thiadiazoleurea template. The exact synthetic routes and reaction conditions are proprietary, but it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the thiadiazole ring and the subsequent attachment of the penta-fluorophenylalanine moiety . Industrial production methods for PNU-142372 are not publicly disclosed, but they likely involve large-scale chemical synthesis techniques used in the pharmaceutical industry.
Chemical Reactions Analysis
PNU-142372 undergoes various chemical reactions, including coordination with the catalytic zinc cation in matrix metalloproteinases. This coordination occurs via an exocyclic sulfur atom, which is a key feature of its inhibitory activity . The compound also exhibits hydrophobic interactions with specific amino acid residues in the enzyme’s active site, contributing to its high selectivity . Common reagents and conditions used in these reactions include zinc ions and specific buffer solutions that mimic physiological conditions.
Scientific Research Applications
PNU-142372 is primarily used in scientific research to study the role of matrix metalloproteinases in various diseases. It has been shown to be effective in inhibiting the activity of stromelysin (MMP-3), which is implicated in conditions such as arthritis, cancer, and cardiovascular diseases . The compound’s high selectivity and potency make it a valuable tool for investigating the molecular mechanisms underlying these diseases and for developing potential therapeutic strategies .
Mechanism of Action
The mechanism of action of PNU-142372 involves its binding to the catalytic zinc cation in the active site of matrix metalloproteinases. This binding is facilitated by the exocyclic sulfur atom in the thiadiazole ring, which coordinates with the zinc ion . The compound also forms specific hydrogen bonds with conserved structural elements in the enzyme, further stabilizing the inhibitor-enzyme complex . These interactions result in the inhibition of the enzyme’s activity, preventing the degradation of extracellular matrix components and thereby modulating various physiological and pathological processes .
Comparison with Similar Compounds
PNU-142372 is part of a class of thiadiazole inhibitors that also includes compounds such as PNU-141803. These inhibitors share a common thiadiazole ring structure but differ in their substituents, which can affect their selectivity and potency . PNU-142372 is unique in its incorporation of a penta-fluorophenylalanine moiety, which enhances its hydrophobic interactions with the enzyme and contributes to its high selectivity for stromelysin (MMP-3) . Other similar compounds include various thiadiazole derivatives that have been designed to target different matrix metalloproteinases with varying degrees of selectivity and potency .
Properties
Molecular Formula |
C13H10F5N5O2S2 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2S)-N-methyl-3-(2,3,4,5,6-pentafluorophenyl)-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C13H10F5N5O2S2/c1-19-10(24)4(20-11(25)21-12-22-23-13(26)27-12)2-3-5(14)7(16)9(18)8(17)6(3)15/h4H,2H2,1H3,(H,19,24)(H,23,26)(H2,20,21,22,25)/t4-/m0/s1 |
InChI Key |
HZAXNPDJVFUGDS-BYPYZUCNSA-N |
Isomeric SMILES |
CNC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)NC2=NNC(=S)S2 |
Canonical SMILES |
CNC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)NC2=NNC(=S)S2 |
Synonyms |
PNU 142372 PNU-142372 |
Origin of Product |
United States |
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